molecular formula C16H18N2OS B11666454 N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11666454
M. Wt: 286.4 g/mol
InChI Key: KTJJOLNWDBVQJD-GZTJUZNOSA-N
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Description

N'-[(E)-(4-tert-Butylphenyl)methylidene]thiophene-2-carbohydrazide is a Schiff base derived from the condensation of thiophene-2-carbohydrazide with 4-tert-butylbenzaldehyde. This compound belongs to a class of hydrazide derivatives known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their ability to act as ligands and exhibit biological activities such as antimicrobial, antitumor, and corrosion inhibition properties.

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C16H18N2OS/c1-16(2,3)13-8-6-12(7-9-13)11-17-18-15(19)14-5-4-10-20-14/h4-11H,1-3H3,(H,18,19)/b17-11+

InChI Key

KTJJOLNWDBVQJD-GZTJUZNOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide generally involves the condensation reaction between 4-tert-butylbenzaldehyde and thiophene-2-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Thiophene derivatives, including N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide, have been evaluated for their cytotoxic effects against various cancer cell lines. Research indicates that compounds with thiophene moieties exhibit significant anticancer properties, particularly against human carcinoma cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxicity of Thiophene Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundHepG215.3
N-(4-chlorophenyl)-5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxamideMCF-712.8
5-(Phenylamino)-1,3,4-thiadiazole-2-thiolMCF-710.5

Mechanism of Action
The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . The structural features of thiophene derivatives allow for modifications that enhance their efficacy and selectivity.

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Recent studies have shown that thiophene derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Thiophene Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
This compoundStaphylococcus aureus18
This compoundEscherichia coli16

Material Science Applications

Thiophene-based compounds are increasingly being explored for their potential in material science, particularly in organic electronics and photovoltaic devices. Their ability to act as electron donors or acceptors makes them suitable candidates for organic solar cells.

Case Study: Photovoltaic Applications
A study demonstrated that incorporating thiophene derivatives into organic photovoltaic cells improved the power conversion efficiency due to enhanced charge transport properties . The tunability of the electronic properties through structural modifications allows for optimization in device performance.

Environmental Applications

The environmental applications of thiophene derivatives include their use in dye-sensitized solar cells and as corrosion inhibitors. The unique electronic characteristics of thiophenes enable them to be effective in these roles.

Corrosion Inhibition Study
Research has shown that certain thiophene derivatives can significantly reduce corrosion rates in metal substrates when used as inhibitors, attributed to their adsorption properties on metal surfaces .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets through its functional groups. The hydrazide group can form hydrogen bonds and coordinate with metal ions, while the thiophene ring can participate in π-π interactions. These interactions enable the compound to bind to specific targets, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Key Observations :

  • The synthesis of L2 achieved a moderate yield (65%), attributed to electron-donating groups (hydroxy, methoxy) enhancing reactivity .
  • Bulky substituents like tert-butyl or adamantane may reduce yields due to steric hindrance, though explicit data for the target compound is lacking .

Structural and Electronic Features

  • Planarity and Hydrogen Bonding :

    • The fluorophenyl derivative () exhibits near-planar geometry with a dihedral angle of 13.0° between thiophene and benzene rings, stabilized by N–H⋯O hydrogen bonds. The tert-butyl group in the target compound likely disrupts planarity, reducing crystal packing efficiency .
    • L2 (3-hydroxy-4-methoxyphenyl) forms coordination complexes with Co(II) and Cd(II), highlighting its utility as a ligand. The tert-butyl group may alter metal-binding affinity due to steric effects .
  • Tautomerization :

    • Thiophene-2-carbohydrazide exhibits amide-imidic tautomerization, computationally validated via DFT. Substituents like tert-butyl may stabilize specific tautomers, influencing reactivity and biological interactions .

Key Observations :

  • Adamantane derivatives (Compound 1) show enhanced antibacterial activity due to rigidity and lipophilicity, suggesting that the tert-butyl group in the target compound may similarly improve bioavailability .

Biological Activity

N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between thiophene-2-carbohydrazide and 4-tert-butylbenzaldehyde. The compound's structure can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming the formation of the expected hydrazone derivative.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit notable antimicrobial activity. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various bacterial strains. In vitro studies have shown that such compounds are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing lesser activity against Gram-negative bacteria like Escherichia coli .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
This compoundHighModerate
Thiophene derivatives (general)HighLow

Anti-proliferative Effects

The anti-proliferative effects of this compound have been explored in various cancer cell lines. Studies show that this compound exhibits significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values reported below 25 μM . The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • DNA Gyrase Inhibition : Molecular docking studies suggest a high affinity of this compound for DNA gyrase, an enzyme critical for bacterial DNA replication .
  • CDK Inhibition : The anti-proliferative activity is likely mediated through the inhibition of CDK2, disrupting the cell cycle and promoting apoptosis in cancer cells .

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of thiophene derivatives, including this compound, revealed potent antimicrobial properties against both bacterial and fungal strains. However, the compound demonstrated a selective advantage over fungal pathogens .
  • Cancer Cell Line Studies : Another investigation assessed the anti-cancer potential of this compound in vitro, where it was found to significantly reduce cell viability in HepG-2 and MCF-7 cells compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity .

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